

S107 hydrochloride calstabin binding affinity

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Compound of Interest

Compound Name: S107 hydrochloride

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An In-depth Technical Guide to the Binding Dynamics of **S107 Hydrochloride** and Calstabin

Abstract

S107 hydrochloride is a 1,4-benzothiazepine derivative investigated for its therapeutic potential in conditions characterized by pathological intracellular calcium leakage, such as heart failure and muscular dystrophies. Its mechanism is not one of direct, high-affinity binding to calstabin (FKBP12 or FKBP12.6) in isolation. Instead, S107 acts as a ryanodine receptor (RyR) stabilizer. It binds to the RyR channel complex and allosterically enhances the affinity of calstabin for its binding site on the receptor. This stabilization counteracts the dissociation of calstabin from the RyR complex—a dissociation often induced by stress conditions like hyperphosphorylation or oxidation—thereby preventing aberrant Ca^{2+} leakage from the sarcoplasmic reticulum. This guide provides a detailed exploration of the S107-calstabin interaction, focusing on the mechanistic principles and the advanced biophysical techniques required to accurately characterize this unique binding dynamic for research and drug development professionals.

The Molecular Triad: S107, Calstabin, and the Ryanodine Receptor

The interaction between S107 and calstabin cannot be understood without considering the central role of the ryanodine receptor, the largest known ion channel.^[1]

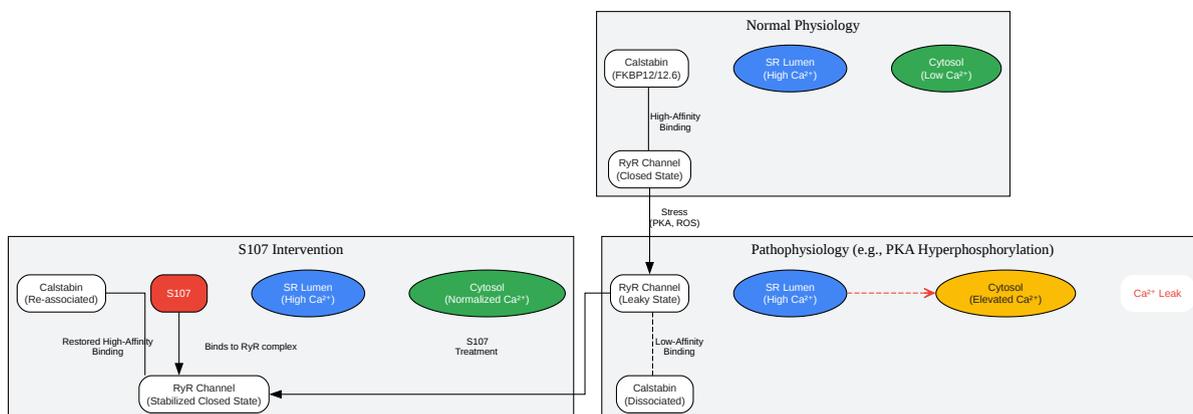
- **Ryanodine Receptors (RyRs):** These massive homotetrameric channels are embedded in the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER) and are responsible for

the rapid release of stored Ca^{2+} , which is fundamental for processes like muscle contraction. [2][3] There are two primary isoforms relevant to this discussion: RyR1 (skeletal muscle) and RyR2 (cardiac muscle).[1][4][5]

- Calstabin1 (FKBP12) and Calstabin2 (FKBP12.6): These are members of the FK506-binding protein (FKBP) family of immunophilins.[6] Calstabin1 (FKBP12) predominantly binds to RyR1, while Calstabin2 (FKBP12.6) is the primary binding partner for RyR2.[4][5] Under normal physiological conditions, one calstabin molecule binds to each of the four RyR subunits, acting as a crucial stabilizer that keeps the channel in a closed state during rest, preventing Ca^{2+} leakage.[7]
- **S107 Hydrochloride**: This small molecule is a derivative of JTV519.[8] Its primary therapeutic action is to stabilize the interaction between calstabin and the RyR channel.[7][9] [10] In disease states where the RyR complex is post-translationally modified (e.g., hyperphosphorylated by Protein Kinase A), the affinity of calstabin for RyR decreases, leading to its dissociation.[4] This "un-plugged" state results in a diastolic Ca^{2+} leak that can contribute to arrhythmias, heart failure, and muscle weakness. S107 reverses this by enhancing the rebinding of calstabin to the RyR channel.[9][11]

Signaling Pathway and Mechanism of S107 Action

The following diagram illustrates the molecular events at the RyR channel complex and the intervention point for S107.



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Caption: Mechanism of S107 action on the RyR-Calstabin complex.

Quantifying the Interaction: Methodologies and Protocols

Determining the "binding affinity" of S107 is nuanced. The goal is not to measure a direct S107-calstabin Kd, but rather to quantify how S107 modulates the calstabin-RyR interaction. This requires techniques that can measure changes in protein-protein binding affinity or complex stability in the presence of a small molecule.

Technique	Principle	Advantages	Disadvantages
Radioligand Binding Assay	Measures the displacement of a radiolabeled ligand from its receptor by an unlabeled compound.	High sensitivity, considered a "gold standard" for affinity determination.[12]	Requires synthesis of radiolabeled compounds, disposal of radioactive waste.
Surface Plasmon Resonance (SPR)	A label-free optical technique that measures changes in refractive index upon binding of an analyte to an immobilized ligand.[13][14]	Real-time kinetic data (k_a , k_d), label-free, requires small sample quantities.[15]	Requires specialized equipment, protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC)	Measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile.[16][17]	Label-free, provides ΔH , ΔS , and K_a in a single experiment, solution-based.[18]	Requires large amounts of pure protein, lower throughput, sensitive to buffer mismatch.
Co-Immunoprecipitation (Co-IP)	Uses an antibody to pull down a target protein and its binding partners from a cell or tissue lysate.	In-situ validation of interaction in a complex biological matrix.	Primarily qualitative/semi-quantitative, susceptible to antibody artifacts.

Protocol 2.1: Radioligand Binding Assay to Assess S107-Mediated Stabilization

This protocol is designed to measure the effect of S107 on the dissociation of calstabin from RyR1 in sarcoplasmic reticulum vesicles under oxidative stress.

Rationale: Stress conditions, such as the presence of NO-donors, can induce calstabin dissociation. S107 is expected to attenuate this effect. This assay quantifies the amount of

calstabin remaining bound to the RyR-enriched vesicles.

Materials:

- Sarcoplasmic Reticulum (SR) vesicles enriched in RyR1 (prepared from rabbit skeletal muscle).
- Recombinant FKBP12 (Calstabin1).
- **S107 Hydrochloride.**
- NO-donor (e.g., NOC12).[8]
- Binding Buffer: (e.g., 20 mM imidazole, pH 7.0, 0.25 M KCl).
- Wash Buffer: Ice-cold binding buffer.
- Anti-FKBP12 antibody for Western Blotting.
- 96-well filtration plate and vacuum manifold.

Step-by-Step Methodology:

- Vesicle Preparation: Thaw SR vesicles on ice. Determine protein concentration using a standard assay (e.g., BCA). Dilute to a working concentration in binding buffer.
- Assay Setup: In microcentrifuge tubes, prepare the following conditions (in triplicate):
 - Control: SR vesicles + Buffer.
 - Stress: SR vesicles + 50 μ M NOC12.
 - S107 Treatment: SR vesicles + 50 μ M NOC12 + varying concentrations of S107 (e.g., 1 μ M to 100 μ M).
- Incubation: Incubate all tubes for a set period (e.g., 4-5 hours) at 24°C to allow for stress-induced dissociation and S107 action.[19]

- Separation: Stop the reaction by rapid vacuum filtration through a 96-well glass fiber filter plate, trapping the SR vesicles.
- Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove dissociated FKBP12 and other unbound components.
- Elution & Detection:
 - Punch out the filter discs for each well and place them in fresh tubes.
 - Add SDS-PAGE sample buffer to each tube and heat to elute the proteins from the filters.
 - Run the samples on an SDS-PAGE gel.
 - Transfer to a PVDF membrane and perform a Western Blot using an anti-FKBP12 antibody.
- Data Analysis:
 - Quantify the band intensity for FKBP12 in each lane using densitometry software.
 - The "Stress" condition should show a lower FKBP12 signal compared to the "Control," representing dissociation.
 - Plot the FKBP12 band intensity versus the concentration of S107. The resulting curve demonstrates the dose-dependent ability of S107 to prevent FKBP12 dissociation.

Protocol 2.2: Surface Plasmon Resonance (SPR) to Measure Kinetic Modulation

Rationale: SPR allows for the real-time, label-free analysis of how S107 affects the binding and dissociation kinetics of calstabin to the RyR complex. This provides a more detailed mechanistic insight than endpoint assays.

Materials:

- SPR instrument (e.g., Biacore).

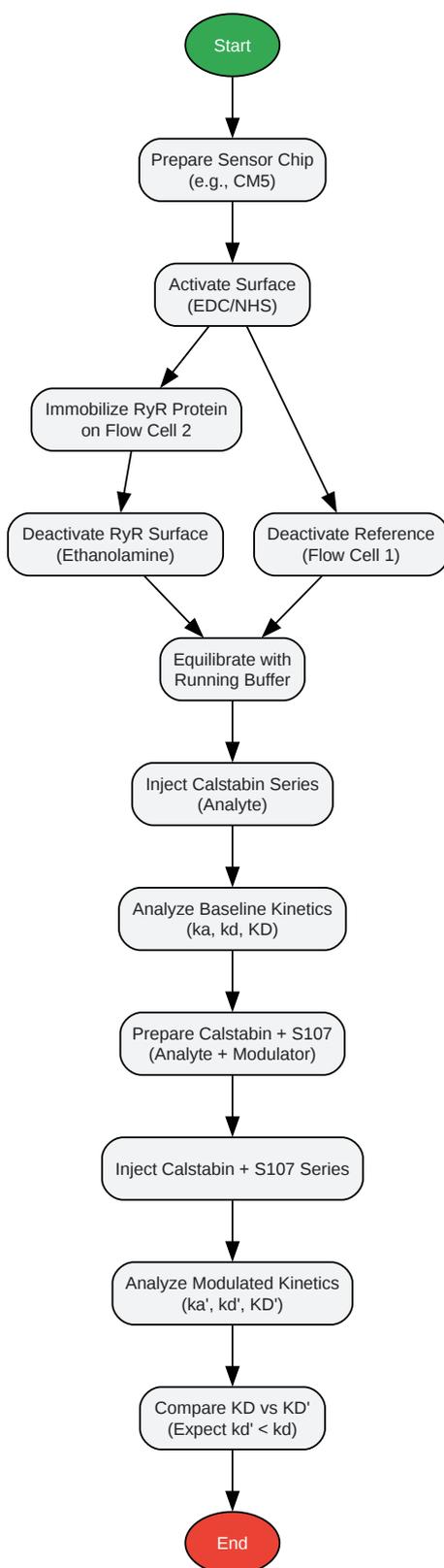
- Sensor chip (e.g., CM5 dextran chip).
- Purified RyR1 or RyR2 protein.
- Recombinant Calstabin1 (FKBP12) or Calstabin2 (FKBP12.6).
- **S107 Hydrochloride.**
- SPR Running Buffer: (e.g., HBS-EP+ buffer, pH 7.4).
- Amine coupling kit for immobilization.

Step-by-Step Methodology:

- Chip Preparation and Immobilization:
 - Equilibrate the sensor chip with running buffer.
 - Activate the carboxyl groups on the sensor surface using a mixture of EDC/NHS.
 - Immobilize the purified RyR protein to the surface of a flow cell via amine coupling to achieve a target density. A higher density is often needed for small molecule analysis.[\[20\]](#)
 - Deactivate any remaining active esters with ethanolamine.
 - A second flow cell should be activated and deactivated without protein to serve as a reference control.
- Kinetic Analysis of Calstabin Binding:
 - Inject a series of increasing concentrations of calstabin (e.g., 0.5 nM to 50 nM) over both the RyR-immobilized and reference flow cells.
 - Allow for sufficient association and dissociation time for each injection.
 - Regenerate the surface between injections if necessary (using a mild, optimized regeneration solution).
- Modulation by S107:

- Repeat the kinetic analysis from Step 2, but this time, the calstabin solutions (and the running buffer) are supplemented with a fixed, effective concentration of S107 (e.g., 10 μM).
- Data Analysis:
 - Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes and non-specific binding.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant ($K_d = k_d/k_a$).
 - Compare the kinetic constants obtained in the absence and presence of S107. The expected result is a significant decrease in the dissociation rate (k_d) in the presence of S107, leading to a lower overall K_d and indicating a more stable complex.

SPR Experimental Workflow Diagram



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Caption: Workflow for analyzing S107's effect using Surface Plasmon Resonance.

Summary of Quantitative Data

Direct high-affinity binding data for S107 to isolated calstabin is not the relevant measure of its activity. The key quantitative data describe its effect on the RyR complex.

Parameter	Value	Context	Source
EC ₅₀ of [³ H]S107 Binding	~52 μM	Specific low-affinity binding to RyR1-enriched SR vesicles. This suggests S107 binds directly to the RyR1 complex.	[8]
Effect on Calstabin Binding	Increases FKBP12 binding	Observed in SR vesicles in the presence of reduced glutathione and an NO-donor, conditions that otherwise promote dissociation.	[8]
Functional Blockage	1 μM	Concentration for complete blockage of tetracaine-induced Ca ²⁺ leakage in murine myocytes with a mutant RyR2.	[21]
In Vivo Efficacy	20-75 mg/kg/day	Effective oral or subcutaneous doses in mouse models to restore cardiac function or prevent cognitive dysfunction.	[21]

Conclusion and Future Directions

The interaction of **S107 hydrochloride** with calstabin is an exemplary case of allosteric modulation within a large macromolecular complex. It does not function as a classical competitive inhibitor for the calstabin active site but rather as a "molecular glue," enhancing the affinity of the calstabin-RyR interaction. This stabilization of a critical protein-protein interface is what underlies its therapeutic potential.

For researchers in this field, it is imperative to select biophysical methods that can probe the ternary complex (RyR-Calstabin-S107) rather than isolated binary interactions. Techniques like SPR and advanced radioligand binding assays are essential for quantifying the kinetic and affinity-enhancing effects of S107. Future research should focus on high-resolution structural studies, such as cryo-electron microscopy of the RyR complex bound to both calstabin and S107, to precisely map the S107 binding site and elucidate the structural changes that lead to the allosteric stabilization of calstabin.

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